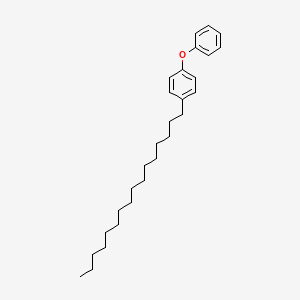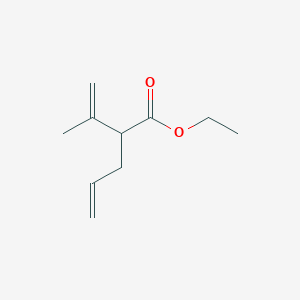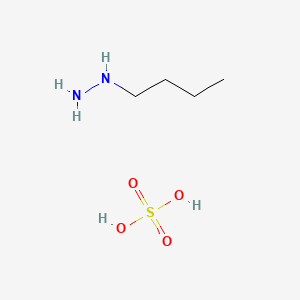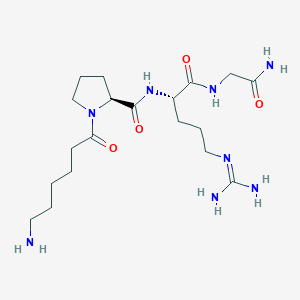
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes aminohexanoyl, prolyl, and ornithylglycinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The aminohexanoyl group can be synthesized from 6-aminohexanoic acid, while the prolyl and ornithylglycinamide groups are derived from their respective amino acids. The final compound is obtained through a series of peptide coupling reactions, often using reagents such as carbodiimides or other peptide coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe for studying protein interactions or as a substrate for enzymatic assays.
Medicine: It could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: The compound may find applications in the development of new materials or as a component in biochemical assays
Mecanismo De Acción
The mechanism of action of 1-(6-Aminohexanoyl)-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biochemical pathways. For example, it could bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A simpler derivative with similar aminohexanoyl functionality.
L-proline: A common amino acid with a prolyl group.
L-ornithine: An amino acid with an ornithyl group.
Uniqueness
Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65332-18-5 |
|---|---|
Fórmula molecular |
C19H36N8O4 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(2S)-1-(6-aminohexanoyl)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N8O4/c20-9-3-1-2-8-16(29)27-11-5-7-14(27)18(31)26-13(6-4-10-24-19(22)23)17(30)25-12-15(21)28/h13-14H,1-12,20H2,(H2,21,28)(H,25,30)(H,26,31)(H4,22,23,24)/t13-,14-/m0/s1 |
Clave InChI |
GONWXSFLCMESTO-KBPBESRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CCCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CCCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


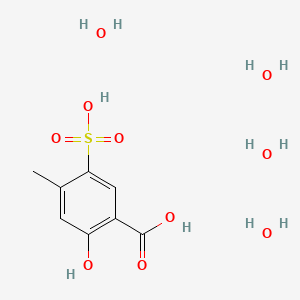
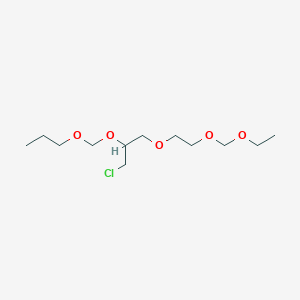

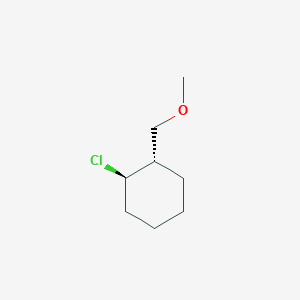

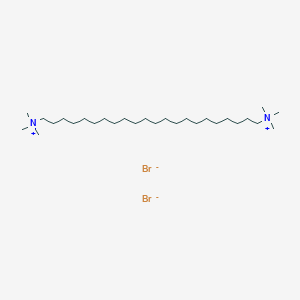

![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
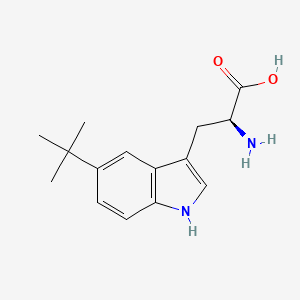
![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)
